molecular formula C15H19NO4 B2780287 Boc-(R,S)-1-aminoindane-1-carboxylic acid CAS No. 2408938-69-0

Boc-(R,S)-1-aminoindane-1-carboxylic acid

Cat. No.: B2780287
CAS No.: 2408938-69-0
M. Wt: 277.32
InChI Key: UZCCJRDJRMVGLU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(R,S)-1-aminoindane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 1-aminoindane-1-carboxylic acid. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions .

Mechanism of Action

Target of Action

Boc-(R,S)-1-aminoindane-1-carboxylic acid is a compound that primarily targets the amino group in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The reverse β-oxidation (rBOX) pathways enable iterative non-decarboxylative elongation of carbon molecules of varying chain lengths and functional groups with only four core enzymes and no ATP requirement . The rBOX function relies on reversing the direction of the β-oxidation cycle .

Pharmacokinetics

The process of deprotection of the boc group can be influenced by various factors, including the choice of solvent and catalyst . For instance, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .

Result of Action

The result of the action of this compound is the protection of the amino group in organic synthesis . This protection allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the Boc group is stable under room temperature conditions . Moreover, the use of flow technology for handling a biphasic segmented flow and the use of an inline liquid–liquid separator allows the recovery of both the eco-friendly organic solvent (CPME) and the reusable acidic aqueous phase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(R,S)-1-aminoindane-1-carboxylic acid typically involves the protection of the amino group of 1-aminoindane-1-carboxylic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize impurities, ensuring high-quality product suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Boc-(R,S)-1-aminoindane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, and other oxidizing agents in suitable solvents.

    Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Properties

IUPAC Name

(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCCJRDJRMVGLU-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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